ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16341177
InChI: InChI=1S/C24H26O4/c1-5-26-23(25)21-19-16-18(13-14-20(19)28-22(21)24(2,3)4)27-15-9-12-17-10-7-6-8-11-17/h6-14,16H,5,15H2,1-4H3/b12-9+
SMILES:
Molecular Formula: C24H26O4
Molecular Weight: 378.5 g/mol

ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC16341177

Molecular Formula: C24H26O4

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate -

Specification

Molecular Formula C24H26O4
Molecular Weight 378.5 g/mol
IUPAC Name ethyl 2-tert-butyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C24H26O4/c1-5-26-23(25)21-19-16-18(13-14-20(19)28-22(21)24(2,3)4)27-15-9-12-17-10-7-6-8-11-17/h6-14,16H,5,15H2,1-4H3/b12-9+
Standard InChI Key MZGVQVLXECMHQP-FMIVXFBMSA-N
Isomeric SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC/C=C/C3=CC=CC=C3)C(C)(C)C
Canonical SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=CC3=CC=CC=C3)C(C)(C)C

Introduction

Ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran derivative class. These compounds are known for their diverse biological activities and utility in medicinal chemistry. The compound features a unique molecular structure, incorporating both benzofuran and phenylpropene moieties, which contribute to its potential applications in pharmaceuticals.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the search results, but it can be inferred to be similar to related compounds.

  • Molecular Weight: Approximately 336.40 g/mol for a related compound, though the exact weight for this specific compound is not detailed in the search results.

Functional Groups

  • Ester Group: The ethyl carboxylate functional group classifies it as an ester.

  • Benzofuran Moiety: Contributes to its aromatic properties and potential reactivity.

  • Phenylpropene Moiety: Adds to the compound's structural complexity and biological activity.

Synthesis

The synthesis of ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate typically involves multi-step reactions. These processes require specific conditions such as temperature control, solvent choice (e.g., methanol or ethanol), and catalysts (e.g., sulfuric acid) to ensure high yield and purity of the final product.

Analytical Techniques

Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the structure and purity of the synthesized compound. NMR provides detailed information about the molecular structure, helping researchers verify the presence of specific functional groups and their environments.

Potential Applications

Ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate has potential applications in various scientific fields, particularly in pharmaceuticals. Its benzofuran core is known for diverse biological activities, which could be leveraged in drug development.

Chemical Reactions

This compound can undergo several chemical reactions, typically requiring careful control of conditions such as temperature, pH, and concentration of reactants to optimize yields and minimize side reactions.

Mechanism of Action

While the precise mechanisms through which this compound exerts its biological effects are not fully elucidated, further studies involving detailed pharmacokinetic and pharmacodynamic evaluations are necessary to understand its potential therapeutic applications.

Comparison with Related Compounds

CompoundMolecular WeightMolecular FormulaCAS Number
Ethyl 2-tert-butyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylateApproximately 336.40 g/molNot explicitly provided50773-41-6
2-tert-Butyl-5-ethylphenol178.27 g/molC12H18O4237-25-6
2-tert-butyl-5-[(E)-3-phenylprop-2-enoxy]-3-benzofurancarboxylic acid ethyl ester378.5 g/molC24H26O4Not provided

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator